molecular formula C9H10ClFO B14776005 1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene

1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene

Cat. No.: B14776005
M. Wt: 188.62 g/mol
InChI Key: GOLWVNQVQGRQDY-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene is an organic compound with the molecular formula C₉H₁₀ClFO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, fluoro, and methyl groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene can be synthesized through multiple synthetic routes. One common method involves the fluorination of toluene followed by chlorination of the product. This method typically uses reagents such as hydrogen fluoride and copper chloride . Another method involves the chlorination of 3-fluorotoluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The specific details of these industrial processes are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium cyanide. The reactions typically occur under basic conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-3-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The specific pathways and molecular targets depend on the context of its use in research and industry.

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-2-ethoxy-3-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-3-12-9-7(10)5-4-6(2)8(9)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLWVNQVQGRQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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